苯,1-氟-4-(4-硝基苯氧基)-

描述

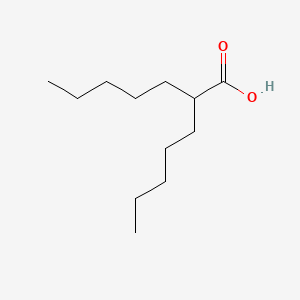

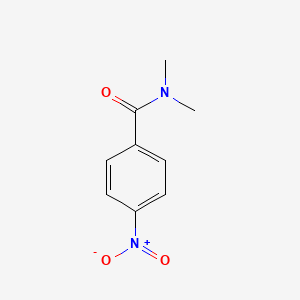

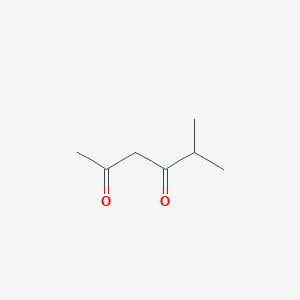

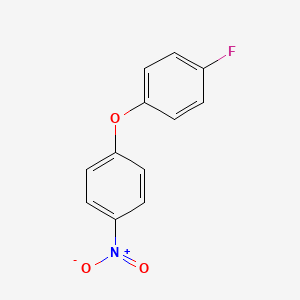

Benzene, 1-fluoro-4-(4-nitrophenoxy)-, is a synthetic organic compound with a wide range of uses in scientific research. It is a colorless liquid with a sweet odor, and is soluble in water and alcohol. Benzene, 1-fluoro-4-(4-nitrophenoxy)-, is a fluorinated derivative of benzene and is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of polymers, plastics, and other materials.

科学研究应用

有机合成和反应

苯,1-氟-4-(4-硝基苯氧基)-,参与有机合成中基础性的亲核芳香取代反应。例如,哌啶与苯中的特定硝基苯衍生物反应生成二硝基-或硝基-哌啶苯化合物,展示了该化合物在通过加成-消除机制创建结构多样的分子中的作用 (Pietra & Vitali,1972)。该机制突出了其在开发新的合成途径和理解芳香化合物反应动力学中的重要性。

材料科学与纳米技术

在材料科学和纳米技术中,苯,1-氟-4-(4-硝基苯氧基)- 的衍生物(如苯-1,3,5-三甲酰胺 (BTA))因其在自组装和超分子结构形成中的作用而受到认可。这些结构的应用范围从聚合物加工到生物医学用途,其基础是它们能够形成由氢键稳定的纳米级棒状结构 (Cantekin、de Greef 和 Palmans,2012)。BTA 的适应性和多功能性强调了该化合物在创建具有工程化特性的复杂材料方面的潜力。

环境化学与毒理学

在环境和毒理学方面,该化合物的衍生物已被探索其诱变和毒理作用,提供了对作用机制和与接触相关的潜在风险的见解。例如,对苯代谢产物的研究阐明了毒性和致癌性途径,有助于更深入地了解职业危害和对公众健康的意义 (Atkinson,2009)。这项研究对于制定安全准则和减轻工业环境中的接触风险至关重要。

安全和危害

属性

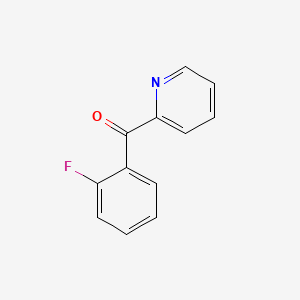

IUPAC Name |

1-(4-fluorophenoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTHFMCXPLYBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180287 | |

| Record name | Benzene, 1-fluoro-4-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2561-25-3 | |

| Record name | Benzene, 1-fluoro-4-(4-nitrophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002561253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-fluoro-4-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。